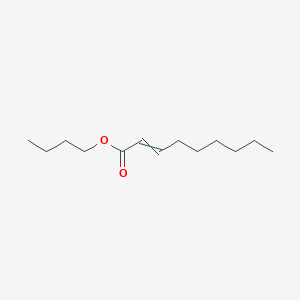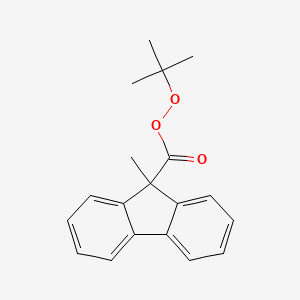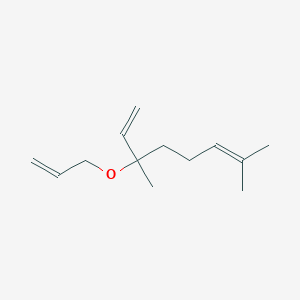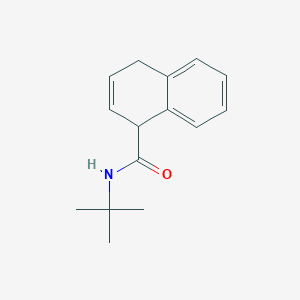
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is an organic compound with the molecular formula C15H21NO It is a derivative of naphthalene, featuring a tert-butyl group and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide typically involves the reaction of tert-butylamine with naphthalene-1-carboxylic acid or its derivatives. One common method is the condensation of tert-butylamine with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc perchlorate can be employed to facilitate the reaction under milder conditions .
化学反応の分析
Types of Reactions: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce primary amines .
科学的研究の応用
N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity .
類似化合物との比較
- N-tert-Butyl-1,4-dihydro-naphthalene-2-sulfonamide
- N-tert-Butyl-1,4-dihydro-quinoline-3-carboxamide
Comparison: N-tert-Butyl-1,4-dihydronaphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the carboxamide group in the 1-position versus the sulfonamide group in the 2-position can significantly alter the compound’s reactivity and interaction with biological targets .
特性
CAS番号 |
106790-32-3 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
N-tert-butyl-1,4-dihydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C15H19NO/c1-15(2,3)16-14(17)13-10-6-8-11-7-4-5-9-12(11)13/h4-7,9-10,13H,8H2,1-3H3,(H,16,17) |
InChIキー |
UDPQRNBXAFKGQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1C=CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


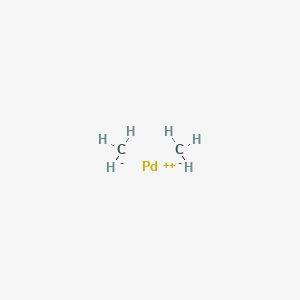
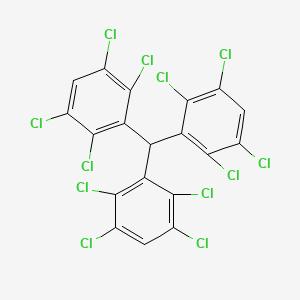
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
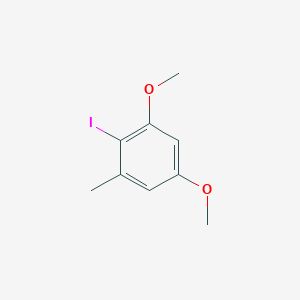
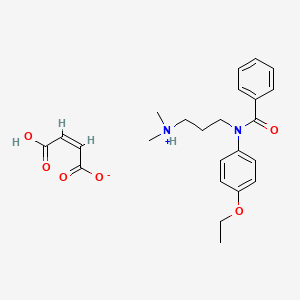
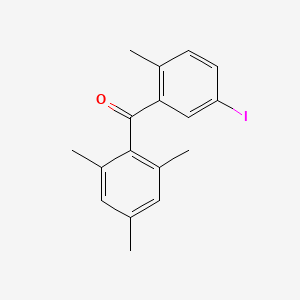
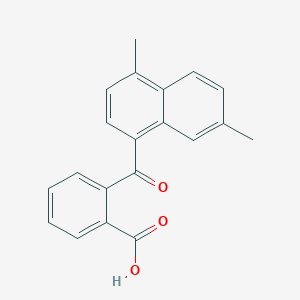
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
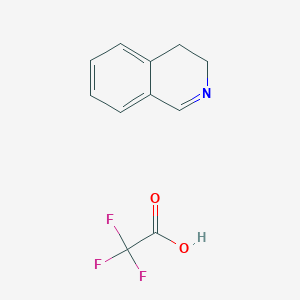
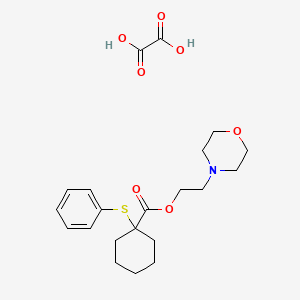
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
